molecular formula C17H14BrNO2 B5225008 (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5225008
M. Wt: 344.2 g/mol
InChI Key: IJMHJBRTVQMAQA-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group and a dimethoxyphenyl group connected by a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile typically involves the reaction of 4-bromobenzaldehyde with 2,3-dimethoxybenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions usually involve the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile is studied for its potential as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be used in the development of new materials or pharmaceuticals.

Biology

In biological research, compounds like this are often investigated for their potential biological activities. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Researchers may study its interactions with biological targets to develop new treatments for diseases.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors in the body, leading to a therapeutic effect. The molecular targets and pathways involved would be determined through detailed biochemical studies and assays.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-methylphenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on chemical and biological properties.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-5-3-4-13(17(16)21-2)10-14(11-19)12-6-8-15(18)9-7-12/h3-10H,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMHJBRTVQMAQA-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.